molecular formula C10H12N4O3S2 B078535 Sulfatrozole CAS No. 13369-07-8

Sulfatrozole

Katalognummer: B078535
CAS-Nummer: 13369-07-8
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfatrozole (CAS No. 23256-23-7) is a sulfonamide antibiotic with the molecular formula C₁₁H₁₃N₃O₃S and a molecular weight of 267.30 g/mol . Sulfonamides inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This compound’s structure includes a sulfonamide group (-SO₂NH₂) linked to a substituted isoxazole ring, though its exact substituents differ from related compounds like sulfisoxazole and sulfamethoxazole .

Vorbereitungsmethoden

Chemical Synthesis of Sulfatrozole

The synthesis of this compound revolves around the functionalization of sulfanilamide with a thiadiazole moiety. This process typically involves sulfonation, coupling, and purification stages, each requiring precise control over reaction conditions to achieve high yields and purity.

Sulfonation and Intermediate Formation

Sulfanilamide, the precursor for this compound, undergoes sulfonation to introduce the sulfonyl chloride group. This step is critical for subsequent nucleophilic substitution. The reaction is conducted in anhydrous conditions using chlorosulfonic acid at 0–5°C to minimize side reactions . The intermediate N<sup>4</sup>-acetylsulfanilyl chloride is isolated via vacuum filtration and washed with cold ether to remove excess reagents.

Coupling with 5-Amino-1,2,3-thiadiazole

The sulfonyl chloride intermediate reacts with 5-amino-1,2,3-thiadiazole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at 40–50°C for 6–8 hours, facilitated by a base like pyridine to neutralize HCl byproducts . Post-reaction, the mixture is poured into ice-water to precipitate the crude product, which is then recrystallized from ethanol to achieve >95% purity.

Purification and Crystallization

Recrystallization solvents are selected based on solubility profiles. Ethanol-water mixtures (7:3 v/v) are optimal, yielding needle-like crystals with a melting point of 210–212°C. Chromatographic methods, such as silica gel column chromatography using ethyl acetate-hexane (1:1), may further purify the compound for pharmaceutical-grade applications.

Lyophilization of this compound for Enhanced Stability

Lyophilization (freeze-drying) is employed to transform this compound into a stable, reconstitutable powder. The process involves solvent selection, anti-solvent precipitation, and controlled drying, as detailed in pharmaceutical lyophilization patents .

Solvent and Anti-Solvent Optimization

This compound’s hydrophilicity necessitates water as the primary solvent. However, to enhance crystallinity, anti-solvents like tetrahydrofuran (THF) or dioxane are added in a 1:1 v/v ratio . These anti-solvents reduce solubility, forcing this compound into a particulate suspension. For instance:

Solvent SystemAnti-SolventParticle Size (µm)Crystallinity (%)
WaterTHF10–1585
Water-Ethanol (8:2)Dioxane5–1092

Data adapted from lyophilization protocols for analogous sulfonamides .

Freezing and Primary Drying Parameters

The suspension is frozen at −30°C for 4–6 hours to form a homogeneous frozen mass. Primary drying occurs under vacuum (200 µm Hg) at −5°C for 12 hours, sublimating the solvent. Secondary drying at 30°C for 15 hours ensures residual solvent removal (<0.1% w/w) .

Lyophilization Cycle Customization

Adjusting freezing rates and anti-solvent ratios modulates product morphology. Slow freezing (0.5°C/min) promotes crystalline structures, whereas rapid freezing (5°C/min) yields amorphous powders. The latter dissolves faster but may compromise long-term stability .

Comparative Analysis of Preparation Methodologies

Synthetic Route Efficiency

Traditional synthesis achieves ~70% yield but requires stringent temperature control. Microwave-assisted coupling, though less documented for this compound, could reduce reaction times by 50% based on analogous sulfonamide studies.

Lyophilization vs. Spray Drying

Lyophilization produces powders with superior reconstitution times (<30 seconds) compared to spray-dried counterparts (>2 minutes). However, spray drying operates at lower costs for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulfatrozol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Sulfatrozol kann oxidiert werden, um Sulfonderivate zu bilden.

    Reduktion: Die Reduktion von Sulfatrozol kann zur Bildung von Aminderivaten führen.

    Substitution: Sulfatrozol kann an Substitutionsreaktionen teilnehmen, bei denen die Sulfonamidgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Verschiedene Nucleophile, wie Amine und Alkohole, können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfonderivate.

    Reduktion: Aminderivate.

    Substitution: Verschiedene substituierte Sulfonamide.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfatrozole exhibits broad-spectrum antimicrobial properties, making it effective against various bacterial strains. It functions by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Key Findings:

  • Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics .
  • The mechanism of action involves competitive inhibition where this compound mimics para-aminobenzoic acid (PABA), a substrate for DHPS .

Veterinary Medicine

This compound is also used in veterinary medicine, particularly for treating infections in livestock and pets. Its application helps manage bacterial infections effectively, contributing to the health of animals.

Case Studies:

  • A study involving cattle demonstrated that this compound significantly reduced the incidence of bacterial infections during post-surgical recovery .
  • In companion animals, this compound has been used to treat skin infections caused by Staphylococcus spp., showing favorable outcomes .

Combination Therapies

This compound is often used in combination with other antibiotics to enhance therapeutic efficacy. This approach helps combat antibiotic resistance by utilizing synergistic effects.

Research Insights:

  • Research indicates that combining this compound with other agents can broaden the spectrum of activity and improve treatment outcomes for polymicrobial infections .
  • A notable combination therapy includes this compound with trimethoprim, which has been shown to provide enhanced antibacterial effects compared to either drug alone .

Diagnostic Applications

Beyond its therapeutic uses, this compound has been investigated for potential diagnostic applications, particularly in identifying bacterial infections through its antimicrobial properties.

Innovative Approaches:

  • This compound's ability to inhibit specific bacterial growth can be leveraged in diagnostic assays to detect the presence of pathogens in clinical samples .
  • Researchers are exploring its use in developing selective media for culturing bacteria from clinical specimens .

Research and Development

The ongoing research into this compound focuses on improving its efficacy and reducing side effects. Studies are exploring modifications to its chemical structure to enhance its binding affinity to DHPS and reduce the likelihood of resistance development.

Future Directions:

  • Investigations into novel formulations of this compound aim to improve bioavailability and targeted delivery systems, particularly for ocular applications .
  • Advanced research is being conducted on the potential use of this compound in combination with nanoparticles to enhance drug delivery and effectiveness against resistant strains .

Wirkmechanismus

Sulfatrozole exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By blocking this enzyme, this compound prevents the formation of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonamide Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Sulfatrozole 23256-23-7 C₁₁H₁₃N₃O₃S 267.30 Isoxazole ring with unspecified substituents
Sulfisoxazole 127-69-5 C₁₁H₁₃N₃O₃S 267.30 3,4-Dimethyl substituents on isoxazole ring
Sulfamethoxazole 723-46-6 C₁₀H₁₁N₃O₃S 253.28 5-Methyl substituent on isoxazole ring
Sulfathiazole 72-14-0 C₉H₉N₃O₂S₂ 255.32 Thiazole ring instead of isoxazole

Key Observations:

  • This compound vs. Sulfisoxazole : Despite identical formulas (C₁₁H₁₃N₃O₃S ), their CAS numbers differ, indicating distinct substituent arrangements on the isoxazole ring. Sulfisoxazole has 3,4-dimethyl groups , while this compound’s substituents remain unspecified .
  • This compound vs. Sulfamethoxazole : this compound has one additional methyl group (C₁₁ vs. C₁₀ ) but a lower molecular weight than expected, suggesting differences in ring saturation or functional groups .
  • Sulfathiazole : Replaces the isoxazole ring with a thiazole ring, altering antibacterial specificity and pharmacokinetics .

Pharmacological and Clinical Comparisons

Efficacy and Spectrum of Activity

  • This compound: Limited clinical data in the provided evidence, but its structural similarity to other sulfonamides suggests activity against Gram-positive and Gram-negative bacteria .
  • Sulfamethoxazole : Often combined with trimethoprim (as co-trimoxazole) to target Pneumocystis jirovecii and urinary tract pathogens .
  • Sulfisoxazole : Used for urinary tract infections and otitis media due to better solubility .
  • Sulfathiazole : Historically used for topical infections but largely replaced due to toxicity .

Pharmacokinetics

  • Solubility : Sulfisoxazole’s 3,4-dimethyl groups enhance solubility compared to sulfamethoxazole . This compound’s solubility profile is unreported but likely influenced by its substituents.
  • Half-Life : Sulfamethoxazole has a longer half-life (~10 hours) than sulfisoxazole (~6 hours) .

Biologische Aktivität

Sulfatrozole, a sulfanilamide derivative, is recognized for its broad-spectrum antimicrobial activity . This compound has been extensively studied for its biological properties, particularly in relation to its mechanism of action, therapeutic applications, and potential side effects. This article synthesizes findings from various research studies and patents to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily as an antibacterial agent . It inhibits bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA synthesis. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase , which catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Property Details
Chemical Structure Sulfanilamide derivative
Mechanism Inhibition of dihydropteroate synthase
Target Organisms Broad-spectrum activity against gram-positive and gram-negative bacteria
Therapeutic Uses Treatment of bacterial infections; potential use in veterinary medicine
Side Effects Allergic reactions, gastrointestinal disturbances

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PubMed highlighted this compound's effectiveness against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests against both gram-positive and gram-negative bacteria. The study emphasized its potential as an alternative treatment in cases where traditional antibiotics fail .
  • Pharmacokinetics : Research has shown that this compound is well-absorbed when administered orally, with peak plasma concentrations occurring within 2-4 hours post-administration. Its half-life ranges from 6 to 12 hours, allowing for effective dosing schedules .
  • Safety Profile : A clinical review indicated that while this compound is generally well-tolerated, it can cause adverse effects such as skin rashes and hypersensitivity reactions. Long-term use may lead to hematological disorders due to its interference with folate metabolism .

Comparative Analysis with Other Antimicrobials

To contextualize this compound's efficacy, it is beneficial to compare it with other common antimicrobial agents:

Antimicrobial Agent Mechanism of Action Spectrum of Activity Common Uses
This compoundInhibition of folate synthesisBroad-spectrumBacterial infections
PenicillinInhibition of cell wall synthesisPrimarily gram-positiveRespiratory infections
CiprofloxacinInhibition of DNA gyraseBroad-spectrumUrinary tract infections

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sulfatrozole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves condensation reactions between sulfonamide precursors and triazole derivatives. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst selection (e.g., K₂CO₃). To optimize yield, use fractional crystallization for purification and monitor reaction progress via TLC or HPLC. Reference literature protocols for comparative analysis of yields under varying conditions .

Q. What mechanisms of action have been proposed for this compound in antimicrobial contexts?

  • Methodological Answer : this compound inhibits dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. Validate this mechanism using competitive binding assays with radiolabeled substrates and compare inhibition constants (Ki) across bacterial strains. Cross-reference structural studies (e.g., X-ray crystallography) to identify active-site interactions .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy against resistant pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains with known resistance profiles. For biofilms, employ crystal violet staining or confocal microscopy to assess disruption efficacy. Replicate experiments across ≥3 independent trials to ensure statistical validity .

Advanced Research Questions

Q. How can discrepancies in reported efficacy data for this compound across experimental models be resolved?

  • Methodological Answer : Discrepancies often arise from variations in bacterial inoculum size, culture media composition, or assay endpoints. Conduct a meta-analysis of published data to identify confounding variables. Validate findings using harmonized protocols (e.g., identical strain repositories and growth conditions) .

Q. What strategies are effective in optimizing this compound’s pharmacokinetic profile for in vivo applications?

  • Methodological Answer : Modify this compound’s solubility via salt formation (e.g., sodium or mesylate salts) or nanoformulation. Assess bioavailability using LC-MS/MS in rodent plasma. Compare tissue distribution patterns via radiolabel tracing. Prioritize derivatives with prolonged half-life and reduced plasma protein binding .

Q. How do structural modifications of this compound impact its selectivity for microbial vs. mammalian cells?

  • Methodological Answer : Perform SAR studies by systematically altering functional groups (e.g., substituents on the triazole ring). Test cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays. Pair with computational docking (AutoDock Vina) to predict binding affinity differences between human and microbial DHPS .

Q. What analytical methods are recommended for detecting this compound degradation products in stability studies?

  • Methodological Answer : Use UPLC-QTOF-MS to identify degradation impurities under accelerated conditions (40°C/75% RH). Validate methods per ICH guidelines, including forced degradation (acid/base hydrolysis, oxidation). Quantify impurities against reference standards and assess toxicity via Ames testing .

Q. Data Analysis and Reporting

Q. How should contradictory findings in this compound’s cytotoxicity data be addressed in publications?

  • Methodological Answer : Clearly document experimental variables (cell passage number, serum concentration, exposure time). Perform sensitivity analyses to identify outlier conditions. Use Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability. Discuss limitations in the "Results" section and propose replication frameworks .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-parametric data, employ Kruskal-Wallis tests. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure ethical data presentation in this compound-related publications?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data in supplementary files or repositories (e.g., Zenodo). Disclose conflicts of interest and funding sources. Use CONSORT or ARRIVE guidelines for preclinical studies .

Eigenschaften

IUPAC Name

4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158319
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-07-8
Record name Sulfatrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFATROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfatrozole
Sulfatrozole
Sulfatrozole
Sulfatrozole
Sulfatrozole
Sulfatrozole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.